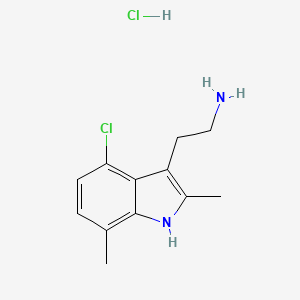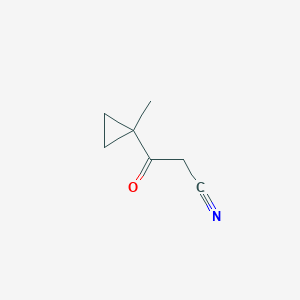
3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Descripción general
Descripción
3-(1-Methylcyclopropyl)-3-oxopropanenitrile, also known as 1-methylcyclopropylacetonitrile, is a cyclic organic compound with a molecular formula of C6H9NO. This compound is a colorless liquid with a boiling point of 192°C and a melting point of −17°C. It is a member of the acetonitrile family and has a variety of applications in organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
-
Antibiotics Development
- Field: Biotechnology and Bioengineering
- Application: The compound is used in the development of antibiotics from the Genus Micromonospora .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The study resulted in the development of new therapeutic molecules .
-
Synthesis of β-azido alcohols
- Field: Organic Chemistry
- Application: A similar compound, CuO supported 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride (MTMSP-Im/Cl), is used as a catalyst for the synthesis of β-azido alcohols .
- Method: This nanocatalyst was applied for selective ring opening of epoxides with azide anion in water .
- Results: The synthesized nanohybrid can be easily separated after completion of the reaction and reused for four cycles without any significant reduction of its catalytic activity .
-
Pharmaceutical Intermediate
- Field: Pharmaceutical Industry
- Application: Methyl 1-methylcyclopropyl ketone, a similar compound, is used as a pharmaceutical intermediate .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not specified in the source .
Propiedades
IUPAC Name |
3-(1-methylcyclopropyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAKADVCIANQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539182 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
CAS RN |
88485-78-3 | |
| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
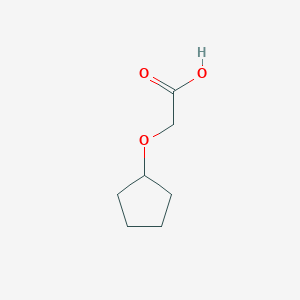
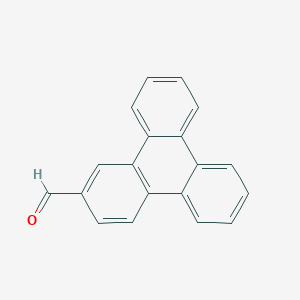
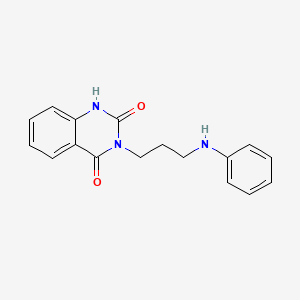


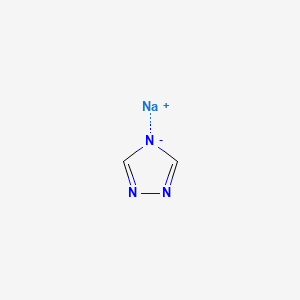
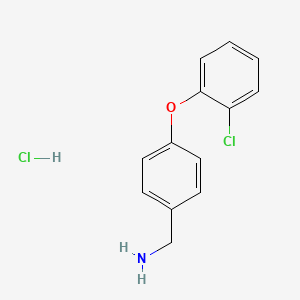
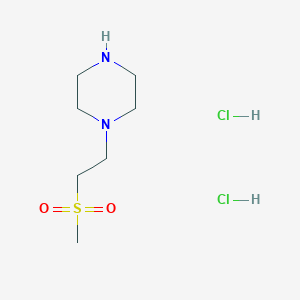

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)
